molecular formula C6H5Cl2NO B048175 Isonicotinoyl chloride hydrochloride CAS No. 39178-35-3

Isonicotinoyl chloride hydrochloride

Cat. No.: B048175
CAS No.: 39178-35-3
M. Wt: 178.01 g/mol
InChI Key: BNTRVUUJBGBGLZ-UHFFFAOYSA-N
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Scientific Research Applications

Isonicotinoyl chloride hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Isonicotinoyl Chloride Hydrochloride is classified as a skin corrosive and can cause serious eye damage . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Isonicotinoyl Chloride Hydrochloride is a valuable compound in the field of pharmaceutical synthesis. It’s used as a building block for the synthesis of various pharmaceutical and biologically active compounds . As such, its future directions are likely to be tied to the development of new pharmaceuticals and biologically active compounds.

Mechanism of Action

Target of Action

Isonicotinoyl chloride hydrochloride is a heterocyclic building block used in the synthesis of various drugs and bioactive compounds . .

Mode of Action

The mode of action of this compound is primarily through its role as a building block in the synthesis of various bioactive compounds . It is used in the formation of complex structures that interact with biological targets. The specific interactions and resulting changes depend on the final compound synthesized using this compound.

Biochemical Pathways

This compound has been used in the synthesis of 7,16-diisonicotinoyltetraaza[14]annulene . The biochemical pathways affected by this compound and their downstream effects would depend on the specific bioactive compounds synthesized using this compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific bioactive compounds synthesized using this building block. For instance, it has been used in the preparation of dual inhibitors of aromatase/aldosterone synthase, which could be beneficial for breast cancer patients with cardiovascular disease risk .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , which means that it should be stored in a dry, cool, and well-ventilated place . These factors need to be considered when handling and using this compound in the synthesis of bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isonicotinoyl chloride hydrochloride can be synthesized from isonicotinic acid. The typical synthetic route involves the reaction of isonicotinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H4NO2H+SOCl2C6H4ClNO+SO2+HCl\text{C6H4NO2H} + \text{SOCl2} \rightarrow \text{C6H4ClNO} + \text{SO2} + \text{HCl} C6H4NO2H+SOCl2→C6H4ClNO+SO2+HCl

The resulting isonicotinoyl chloride is then treated with hydrochloric acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality .

Chemical Reactions Analysis

Types of Reactions

Isonicotinoyl chloride hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Isonicotinic Acid: Formed by hydrolysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinoyl chloride hydrochloride is unique due to its specific reactivity and the ability to form stable intermediates in the synthesis of complex heterocyclic compounds. Its hydrochloride form enhances its solubility and stability, making it a valuable reagent in various chemical syntheses .

Properties

IUPAC Name

pyridine-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-1-3-8-4-2-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTRVUUJBGBGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00959963
Record name Pyridine-4-carbonyl chloride--hydrogen chloride (1/1)
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Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39178-35-3
Record name Isonicotinoyl chloride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39178-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 39178-35-3
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Record name Pyridine-4-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name Pyridine-4-carbonyl chloride
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Synthesis routes and methods

Procedure details

A solution of isonicotinic acid (0.10 g, 0.8 mmol) and thionyl chloride (1 mL) were heated to reflux for 2 h and concentrated. The product obtained was used immediately in the following step.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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